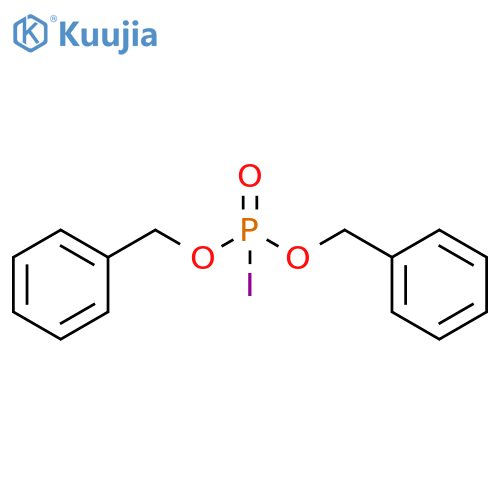Cas no 176506-97-1 (Phosphoriodidic acid, bis(phenylmethyl) ester)

176506-97-1 structure
商品名:Phosphoriodidic acid, bis(phenylmethyl) ester
Phosphoriodidic acid, bis(phenylmethyl) ester 化学的及び物理的性質
名前と識別子
-
- Phosphoriodidic acid, bis(phenylmethyl) ester
- SCHEMBL3972375
- UWWGQJSXOZIDFJ-UHFFFAOYSA-N
- EN300-36596753
- dibenzyl phosphoroiodidate
- 176506-97-1
-
- インチ: 1S/C14H14IO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChIKey: UWWGQJSXOZIDFJ-UHFFFAOYSA-N
- ほほえんだ: P(I)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 387.97253g/mol
- どういたいしつりょう: 387.97253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.626±0.06 g/cm3(Predicted)
- ふってん: 432.5±48.0 °C(Predicted)
Phosphoriodidic acid, bis(phenylmethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36596753-5.0g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 5.0g |
$2732.0 | 2025-03-18 | |
| Enamine | EN300-36596753-0.25g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 0.25g |
$867.0 | 2025-03-18 | |
| Enamine | EN300-36596753-0.1g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 0.1g |
$829.0 | 2025-03-18 | |
| Enamine | EN300-36596753-0.05g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 0.05g |
$792.0 | 2025-03-18 | |
| Enamine | EN300-36596753-0.5g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 0.5g |
$905.0 | 2025-03-18 | |
| Enamine | EN300-36596753-1.0g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 1.0g |
$943.0 | 2025-03-18 | |
| Enamine | EN300-36596753-2.5g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 2.5g |
$1848.0 | 2025-03-18 | |
| Enamine | EN300-36596753-10.0g |
dibenzyl phosphoroiodidate |
176506-97-1 | 95.0% | 10.0g |
$4052.0 | 2025-03-18 |
Phosphoriodidic acid, bis(phenylmethyl) ester 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
176506-97-1 (Phosphoriodidic acid, bis(phenylmethyl) ester) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
